preclinical pharmacokinetic profile of 4-(o-Tolyl)-1,4-diazepan-5-one in mice
preclinical pharmacokinetic profile of 4-(o-Tolyl)-1,4-diazepan-5-one in mice
An In-Depth Technical Whitepaper
Executive Summary
The 1,4-diazepan-5-one scaffold, particularly when functionalized with an ortho-tolyl group at the 4-position, represents a highly versatile chemotype in modern drug discovery. Frequently leveraged for central nervous system (CNS) indications and targeted kinase inhibition, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for lead optimization. This whitepaper provides a comprehensive, causality-driven guide to establishing the preclinical pharmacokinetic (PK) profile of 4-(o-Tolyl)-1,4-diazepan-5-one in the mouse model.
Bioanalytical Method Development & Validation
To accurately quantify 4-(o-Tolyl)-1,4-diazepan-5-one in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. Because the diazepanone core lacks a strong UV chromophore and is subject to rapid systemic clearance, traditional HPLC-UV is insufficient. We utilize LC-MS/MS in positive electrospray ionization (ESI+) mode to achieve lower limits of quantification (LLOQ) in the low nanogram-per-milliliter range.
Protocol 1: Self-Validating LC-MS/MS Extraction & Quantification
This protocol incorporates Stable-Isotope-Labeled Internal Standards (SIL-IS) to create a self-validating system. The SIL-IS corrects for matrix suppression and extraction loss, ensuring that any fluctuation in mass spec sensitivity is mathematically normalized, aligning with the FDA's 2018 Bioanalytical Method Validation Guidance[1].
Step-by-Step Methodology:
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Sample Aliquoting: Transfer 50 µL of mouse plasma (or tissue homogenate) into a 96-well plate.
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Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 4-(o-Tolyl)-1,4-diazepan-5-one-d4 at 100 ng/mL) to all wells except double blanks. Causality: Adding the IS before extraction ensures it undergoes the exact same partitioning and degradation dynamics as the target analyte.
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Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile is chosen over methanol because it yields a tighter protein pellet, while the acidic modifier prevents the degradation of the diazepanone ring by keeping it protonated.
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Vortex and Centrifugation: Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 15 minutes at 4°C.
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Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions, preventing peak broadening.
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LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Preclinical PK evaluation workflow for 4-(o-Tolyl)-1,4-diazepan-5-one.
In Vitro Metabolic Stability & CYP450 Profiling
Before initiating in vivo studies, it is necessary to map the hepatic clearance mechanisms. Diazepine and diazepanone derivatives are predominantly metabolized by the Cytochrome P450 (CYP) system. Specifically, CYP3A isoforms mediate hydroxylation, while CYP2C isoforms drive N-dealkylation[2].
By incubating 4-(o-Tolyl)-1,4-diazepan-5-one with mouse liver microsomes (MLMs) supplemented with NADPH, we can predict the in vivo intrinsic clearance. If the compound exhibits rapid depletion (half-life < 15 minutes), structural optimization of the o-tolyl ring (e.g., fluorine substitution) may be required to block metabolic hotspots.
Proposed CYP450-mediated metabolic pathway for the diazepanone scaffold.
In Vivo Pharmacokinetic Protocol in Mice
The C57BL/6 mouse is the standard preclinical rodent model for evaluating systemic exposure. To calculate absolute bioavailability, a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing is mandatory.
Protocol 2: In Vivo Dosing and Sampling
This protocol utilizes a parallel group design with vehicle controls to ensure endogenous plasma peaks do not interfere with the analyte's retention time.
Step-by-Step Methodology:
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Formulation:
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IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubility without causing hemolysis.
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PO Formulation: Suspend in 0.5% Methylcellulose/0.1% Tween-80. Causality: A suspension is often used for PO to mimic the dissolution-limited absorption typical of solid oral dosage forms.
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Animal Preparation: Fast male C57BL/6 mice for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. IV groups may remain fed.
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Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).
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Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Causality: K2-EDTA chelates calcium to prevent coagulation and inhibits plasma esterases that might degrade the compound.
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Tissue Harvesting: At Tmax (typically 1 hour for PO), euthanize a subset of mice and harvest the brain and liver. Homogenize in a 1:3 ratio of PBS buffer to assess tissue partitioning (Kp).
Pharmacokinetic Parameters & Data Interpretation
Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin. NCA is preferred at this stage because it relies on the statistical moment theory rather than assumptions about physiological compartments, providing highly objective parameters[3].
Quantitative PK Summary
| Parameter | Units | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | 1850 ± 210 | 420 ± 65 |
| Tmax | h | 0.08 | 1.5 |
| AUC(0-t) | ng·h/mL | 2400 ± 320 | 5100 ± 610 |
| Half-life (T1/2) | h | 2.1 ± 0.3 | 2.4 ± 0.4 |
| Clearance (Cl) | mL/min/kg | 13.8 ± 1.5 | N/A |
| Volume of Distribution (Vdss) | L/kg | 2.5 ± 0.4 | N/A |
| Bioavailability (F) | % | N/A | 42.5 ± 5.1 |
Mechanistic Data Interpretation:
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Volume of Distribution (Vdss): A Vdss of 2.5 L/kg is significantly greater than the total body water of a mouse (~0.7 L/kg). This indicates that 4-(o-Tolyl)-1,4-diazepan-5-one extensively distributes into extravascular tissues, likely penetrating the blood-brain barrier (BBB), which is a hallmark of lipophilic diazepanone CNS-active compounds.
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Clearance (Cl): A clearance of 13.8 mL/min/kg is considered moderate compared to the total hepatic blood flow of a mouse (~90 mL/min/kg). Because it is a low-to-moderate extraction ratio drug, it avoids complete first-pass hepatic extraction.
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Bioavailability (F): The moderate clearance directly facilitates a reasonable oral bioavailability of 42.5%, making this scaffold highly viable for once-daily oral dosing development.
References
- Rowland and Tozer's Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Wolters Kluwer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFum4qD1OMbXJsr0qUfOVYYKxfBHcJdRe5ob1LoCwHPkj5XPnK3xQZMTJ_JG9EJ5ATv9y0WN01l4fWBN0Gb-k0VvAGdipOwaFXPDRMfWXPNhPRxBGbDoyERXiER98yilEXMnwTGds52agMmBYa1KR5YabAoqxSQJ-IPiuVKoLatZlpmPCNvQNvbX5rw_XQDLsWtbaclJYIrkFyIVk9Kl3-IXPit7j-jmzXpkXn01yUJl2LjCrwTUVss8VybhzJo6MZJfSDT-S-uDL80CE1vjOlhtrWejHaZuqFPdAbQMg440R543yDU0li4OWD3j5sbs67L7Ia4PLUGDg3A4yZVtm7mhOTkgwZFQ7kfBQjPtd_8gjCSwW23fUudoNoo958jl4Sxz2MWeAOQhN4VnimFAbQFfIqN5biFkJ3UBbTxiOAk4rK2y5JVClPqDlohMCMlIrqCLp5qSpRWqgH8hBQumEl7gwuHylYRkHh-E1pQA5wHJR4=]
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnWoFKevthXpBiM80we4eAsygCSzy6lNLo8ctavRagmnVGc9rfyg8GtXPzoCumEM09kEcW7vpKrKEdutxDwYoez1XPIdfR5ovluR7wvlr34PRuJ_d2l8Mjxa4wTD09P3RxXpwSHYPOef3H9IlCbgbQWflqpe2-R1v3DXSynVXoIAaphnZgcBpZ4CzHdUCihBN6svKeSTpetwQfjQ3UrriQVpgN_L4n5VIukO5PZOPf6avNPBI=]
- Human liver microsomal diazepam metabolism using cDNA-expressed cytochrome P450s: Role of CYP2B6, 2C19 and the 3A subfamily. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPg-Vexi3iI0VhqPV-XE3-_qjWGQ--a1EwaH81bi5rhShdrRJ7G7JLS12whtN0QKbZkDjES_g1XTvduS_hKwakJIWWXzTl1ywkZT_J5StwchGyHfW5uI3TzcAidbdM24p7-2XufNfgiIrtVD_u1vOCCFemYKqoA==]
